![molecular formula C19H27N3O B6025492 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6025492.png)
3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine, commonly known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized by researchers at the University of California, San Francisco, in the early 2000s. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
MPEP selectively binds to and blocks the activity of 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine, which is a G-protein coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this compound, MPEP reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a reduction in the activity of neural circuits that are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. MPEP has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response and have been implicated in various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the major advantages of using MPEP in lab experiments is its selectivity for 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the brain. However, one limitation of using MPEP is its relatively low potency, which can make it difficult to achieve complete blockade of this compound in some experiments.
将来の方向性
There are a number of potential future directions for research on MPEP. One area of interest is its potential use in the treatment of autism spectrum disorders, as 3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine has been implicated in the pathophysiology of these disorders. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, there is ongoing research on the development of more potent and selective this compound antagonists, which could have even greater therapeutic potential.
合成法
The synthesis of MPEP involves a multi-step process that includes the reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane to form 1-(4-methoxyphenyl)-2-bromoethylamine. This intermediate is then reacted with 4-methyl-1H-imidazole-5-carbaldehyde to form 1-(4-methoxyphenyl)-2-[(4-methyl-1H-imidazol-5-yl)methylamino]ethylamine. Finally, this compound is reacted with piperidine to form MPEP.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPEP has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in rats.
特性
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-19(21-14-20-15)13-22-11-3-4-17(12-22)6-5-16-7-9-18(23-2)10-8-16/h7-10,14,17H,3-6,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHAIZVKOFCOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCC(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

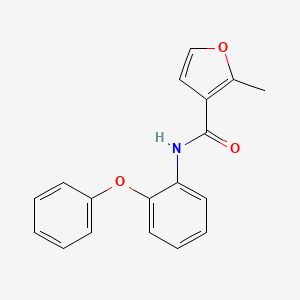
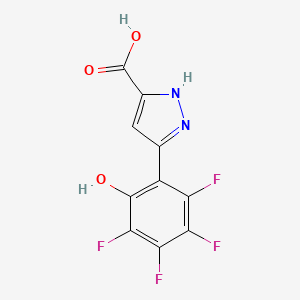
![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)
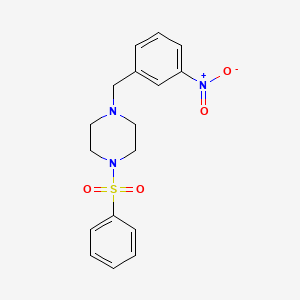
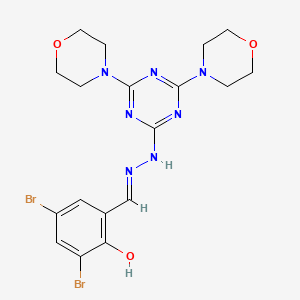
![N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025456.png)
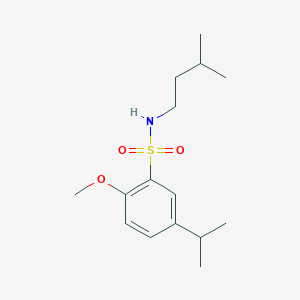
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-fluorobenzamide hydrochloride](/img/structure/B6025474.png)
![N-(4-fluorobenzyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6025480.png)

![N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide](/img/structure/B6025486.png)
![5-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B6025498.png)